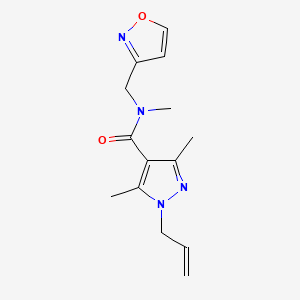
1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as ST-246, is a small-molecule antiviral drug that has shown promising results in inhibiting the replication of orthopoxviruses, including variola virus, the causative agent of smallpox. ST-246 was first synthesized in 2003 by scientists at the US Army Medical Research Institute of Infectious Diseases (USAMRIID) and has since been the subject of extensive scientific research.
Wirkmechanismus
The mechanism of action of 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the inhibition of the formation of intracellular enveloped virions (IEVs), which are a critical step in the replication and dissemination of orthopoxviruses. 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide targets the viral protein F13, which is required for the formation of IEVs, and prevents its localization to the Golgi complex, thereby inhibiting the production of infectious virions.
Biochemical and Physiological Effects
1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to have minimal toxicity in animal models and has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide has also been shown to be effective against a broad range of orthopoxviruses, including vaccinia virus, monkeypox virus, and cowpox virus.
Vorteile Und Einschränkungen Für Laborexperimente
1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its specificity for orthopoxviruses, its low toxicity, and its ability to inhibit viral replication at low concentrations. However, 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide is not effective against other viral families and may not be suitable for all experimental systems.
Zukünftige Richtungen
Future research on 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide could focus on several areas, including the development of new derivatives with improved potency and selectivity, the investigation of the mechanism of action in greater detail, and the evaluation of 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide in combination with other antiviral drugs. Additionally, 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide could be explored as a potential therapy for other viral infections, such as herpesviruses and adenoviruses.
Synthesemethoden
The synthesis of 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide involves several steps, including the condensation of 3-isoxazolylmethylamine with 1H-pyrazole-4-carboxylic acid, followed by the alkylation of the resulting compound with allyl bromide and the subsequent N-methylation of the amine group using formaldehyde and trimethylamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its antiviral activity against orthopoxviruses, particularly variola virus. In vitro studies have shown that 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide inhibits the formation of enveloped virions, which are essential for viral spread and pathogenesis. In vivo studies in animal models have also demonstrated the efficacy of 1-allyl-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide in preventing and treating poxvirus infections.
Eigenschaften
IUPAC Name |
N,3,5-trimethyl-N-(1,2-oxazol-3-ylmethyl)-1-prop-2-enylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-5-7-18-11(3)13(10(2)15-18)14(19)17(4)9-12-6-8-20-16-12/h5-6,8H,1,7,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJTXSIENCCSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)C(=O)N(C)CC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5086677.png)
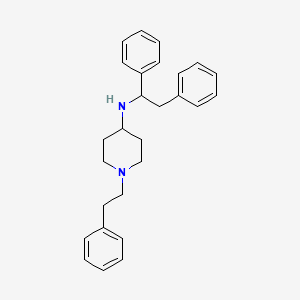
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5086684.png)
amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5086686.png)
![N-(3-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5086698.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)
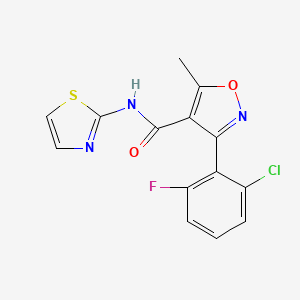
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)
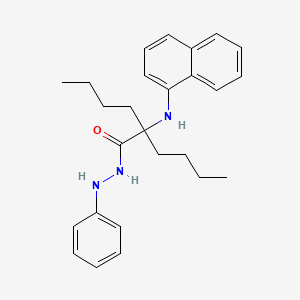
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)

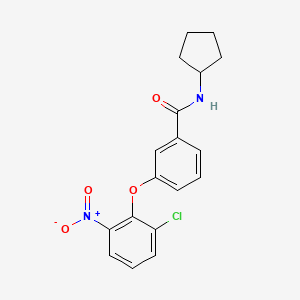
![N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5086770.png)